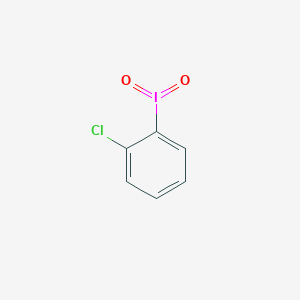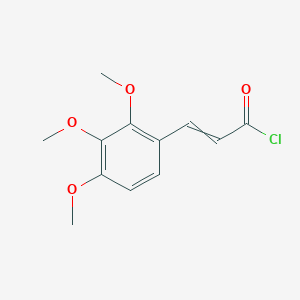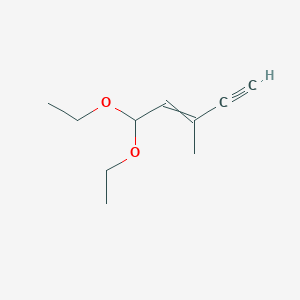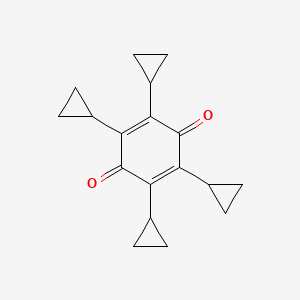![molecular formula C58H76N10O11S2 B14495524 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium CAS No. 64490-86-4](/img/structure/B14495524.png)
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound that features a sulfonate group, multiple azo linkages, and quaternary ammonium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps. One common route starts with the preparation of 2-methyl-5-nitrobenzenesulfonic acid, which is then reacted with various aromatic amines and diazonium salts to form the azo linkages. The final step involves quaternization with triethylamine to introduce the quaternary ammonium groups .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The azo linkages can be reduced to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkages would yield corresponding amines, while oxidation of the nitro group would yield nitroso or hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkages.
Medicine: Explored for its potential use in drug delivery systems due to its quaternary ammonium groups which can enhance solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with various molecular targets. The quaternary ammonium groups can interact with negatively charged cellular components, while the azo linkages can undergo reduction to release active amines. These interactions can affect cellular processes and pathways, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the complex azo linkages and quaternary ammonium groups.
2-Methyl-5-nitrobenzenesulfonic acid: Precursor to the compound, lacks the azo linkages and quaternary ammonium groups.
Uniqueness
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is unique due to its combination of sulfonate, azo, and quaternary ammonium groups. This combination imparts unique chemical and physical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
64490-86-4 |
|---|---|
Fórmula molecular |
C58H76N10O11S2 |
Peso molecular |
1153.4 g/mol |
Nombre IUPAC |
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium |
InChI |
InChI=1S/C44H64N8O.2C7H7NO5S/c1-9-49(33-35-51(11-3,12-4)13-5)41-25-17-37(18-26-41)45-47-39-21-29-43(30-22-39)53-44-31-23-40(24-32-44)48-46-38-19-27-42(28-20-38)50(10-2)34-36-52(14-6,15-7)16-8;2*1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h17-32H,9-16,33-36H2,1-8H3;2*2-4H,1H3,(H,11,12,13)/q+2;;/p-2 |
Clave InChI |
SJDVLBIPWRAERE-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC[N+](CC)(CC)CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CC)CC[N+](CC)(CC)CC.CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)








![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
